Cas no 1220033-61-3 (5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine)

5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine is a structurally distinct aromatic amine featuring an indoline moiety and a methylsulfonyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The presence of both electron-donating (indoline) and electron-withdrawing (methylsulfonyl) groups enhances its reactivity in selective functionalization reactions. Its well-defined molecular architecture makes it suitable for applications in drug discovery, particularly in the development of kinase inhibitors or serotonin receptor modulators. The compound exhibits good stability under standard conditions, facilitating handling and storage in research settings. Its synthetic utility is further underscored by its compatibility with diverse coupling and substitution reactions.
5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine structure
1220033-61-3 structure
商品名:5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine
CAS番号:1220033-61-3
MF:C15H16N2O2S
メガワット:288.37
MDL:MFCD13562256
CID:1071560
PubChem ID:53410171

5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine 化学的及び物理的性質

名前と識別子

    • 5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine
    • AKOS015854082
    • 1220033-61-3
    • SB65064
    • 5-(Indolin-1-yl)-2-(methylsulfonyl)aniline
    • 5-(2,3-dihydroindol-1-yl)-2-methylsulfonylaniline
    • MDL: MFCD13562256
    • インチ: InChI=1S/C15H16N2O2S/c1-20(18,19)15-7-6-12(10-13(15)16)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9,16H2,1H3
    • InChIKey: BNADQDGMMSYHSW-UHFFFAOYSA-N
    • ほほえんだ: CS(=O)(=O)C1=C(C=C(C=C1)N2CCC3=CC=CC=C32)N

計算された属性

  • せいみつぶんしりょう: 288.09324893g/mol
  • どういたいしつりょう: 288.09324893g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 445
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
052522-2.5g
5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine
1220033-61-3
2.5g
$720.00 2023-09-09
Matrix Scientific
052522-500mg
5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine
1220033-61-3
500mg
$237.00 2023-09-09
Chemenu
CM369905-1g
5-(Indolin-1-yl)-2-(methylsulfonyl)aniline
1220033-61-3 95%+
1g
$159 2023-01-10
Chemenu
CM369905-5g
5-(Indolin-1-yl)-2-(methylsulfonyl)aniline
1220033-61-3 95%+
5g
$447 2023-01-10

5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine 関連文献

5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamineに関する追加情報

5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine (CAS No. 1220033-61-3): A Comprehensive Overview

5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine (CAS No. 1220033-61-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique indole and phenylamine structural motifs, plays a pivotal role in the development of novel therapeutic agents. Its molecular structure, featuring a methylsulfonyl group, contributes to its distinct chemical properties and potential applications in drug discovery.

The 5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine compound is often explored for its potential as a kinase inhibitor, a class of molecules that are crucial in modulating cellular signaling pathways. Researchers are particularly interested in its ability to interact with specific protein targets, making it a valuable candidate for treating diseases such as cancer and inflammatory disorders. The CAS No. 1220033-61-3 is frequently cited in scientific literature, highlighting its relevance in contemporary medicinal chemistry.

One of the key reasons for the growing interest in 5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine is its structural versatility. The indole moiety is a common feature in many biologically active compounds, known for its ability to enhance binding affinity and selectivity. Coupled with the methylsulfonyl group, this compound exhibits improved solubility and metabolic stability, which are critical factors in drug development. These attributes make it a promising scaffold for designing next-generation pharmaceuticals.

In recent years, the demand for CAS No. 1220033-61-3 has surged, driven by advancements in high-throughput screening and computational drug design. Pharmaceutical companies and academic institutions are actively investigating its potential applications, particularly in the realm of targeted therapy. The compound's ability to modulate specific enzymatic activities has positioned it as a key player in the fight against complex diseases.

The synthesis of 5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Researchers have developed optimized protocols to produce this compound efficiently, ensuring its availability for further studies. The CAS No. 1220033-61-3 is typically characterized using advanced analytical techniques such as NMR spectroscopy and mass spectrometry, which confirm its structural integrity and purity.

Beyond its pharmaceutical applications, 5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine is also explored in material science. Its unique electronic properties make it a candidate for developing organic semiconductors and photovoltaic materials. The compound's ability to form stable crystalline structures further enhances its utility in these fields, opening new avenues for innovation.

The market for CAS No. 1220033-61-3 is expected to grow steadily, fueled by increasing investments in drug discovery and personalized medicine. As researchers uncover more about its mechanistic insights and therapeutic potential, the compound is likely to play an even more significant role in shaping the future of healthcare. Its compatibility with modern bioconjugation techniques also adds to its appeal, enabling the development of targeted drug delivery systems.

For those seeking reliable sources of 5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine, it is essential to partner with reputable suppliers who adhere to stringent quality standards. The compound's purity and stability are critical for ensuring reproducible results in research and development. Additionally, staying updated with the latest publications and patents related to CAS No. 1220033-61-3 can provide valuable insights into its evolving applications.

In conclusion, 5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine (CAS No. 1220033-61-3) represents a fascinating intersection of chemistry, biology, and material science. Its multifaceted applications, from drug discovery to advanced materials, underscore its importance in modern scientific research. As the scientific community continues to explore its potential, this compound is poised to make significant contributions to various industries, driving innovation and improving human health.

おすすめ記事

推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd